2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-7-14(18-10(2)17-9)19-13-8-11-5-3-4-6-12(11)15(13)16/h3-7,13,15H,8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHQHYGSGUTQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CC3=CC=CC=C3C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine are the orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes. These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system.
Mode of Action
The compound interacts with its targets, the orexin receptors, by acting as an antagonist This means it binds to these receptors and inhibits their normal function
Biochemical Pathways
The orexin receptors are involved in the regulation of the sleep/wake cycle. Therefore, the antagonistic action of the compound on these receptors could potentially affect this cycle.
Pharmacokinetics
A structurally similar compound, (1r,2s)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-n-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (e2006), has been reported to be orally active. This suggests that the compound may also have good oral bioavailability, but further studies are needed to confirm this.
Biological Activity
2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.321 g/mol
- CAS Number : 2194844-29-4
- Purity : Typically around 95%.
The primary biological target for this compound is the orexin receptor system, specifically the orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes. These receptors are crucial in regulating the sleep/wake cycle and energy homeostasis.
Mode of Action
As an orexin receptor antagonist , 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine inhibits the action of orexins, which are neuropeptides involved in promoting wakefulness. By blocking these receptors, the compound may promote sleep and potentially aid in managing sleep disorders.
Biological Activity
Research indicates that compounds similar to 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine exhibit various biological activities:
Anticancer Activity
Studies have shown that structurally related compounds possess anticancer properties. For instance, derivatives containing pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a tyrosinase inhibitor in preliminary studies. Tyrosinase is an enzyme critical in melanin production and is a target for skin-related conditions such as hyperpigmentation .
Case Studies
- Tyrosinase Inhibition : A study synthesized novel derivatives related to this compound and assessed their inhibitory effects on tyrosinase. The most potent derivative exhibited an IC50 value of 17.02 µM, demonstrating significant potential for therapeutic applications in skin disorders .
- Orexin Receptor Antagonism : In vitro studies have confirmed that this compound effectively antagonizes orexin receptors, leading to alterations in sleep patterns in animal models. These findings suggest its utility in treating sleep disorders like insomnia.
Summary of Biological Activities
| Activity | Mechanism | Research Findings |
|---|---|---|
| Orexin Receptor Antagonism | Inhibition of orexin signaling | Promotes sleep; potential treatment for insomnia |
| Anticancer Properties | Induction of apoptosis; inhibition of cell growth | Significant activity observed in cell line studies |
| Enzyme Inhibition | Tyrosinase inhibition | IC50 values indicating potential therapeutic use |
Comparison with Similar Compounds
Ladostigil (N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine)
- Structure : Combines the indenamine core with a propargyl carbamate group (from rivastigmine) and a rasagiline-derived MAO-inhibiting fragment.
- Activity: Dual cholinesterase (AChE/BChE) and monoamine oxidase (MAO-A/B) inhibitor, used in neurodegenerative disease research .
(S)-N-(2-((R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine
- Structure : Features a spirocyclic oxa-decan moiety linked to the indenamine via an ethylamine bridge.
- Activity : High-potency mu-opioid receptor agonist with G-protein bias, designed for pain management with reduced side effects .
- Key Difference : The target compound’s pyrimidine ether may prioritize interactions with kinase or nucleic acid targets over opioid receptors.
US28 Receptor Ligands (e.g., 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride)
- Structure : Benzyl-substituted indenamine derivatives with methoxy or methyl groups.
- Key Difference : The pyrimidinyloxy substituent introduces a larger aromatic system, likely modifying binding pocket compatibility compared to simpler benzyl groups.
Pyrimidine-Containing Analogues
N-(2,6-Dimethylpyrimidin-4-yl)-4-{[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzene-1-sulfonamide
- Structure : Combines a 2,6-dimethylpyrimidine sulfonamide with an inden-dione moiety.
- Activity: Potential enzyme inhibitor (exact target unspecified), leveraging sulfonamide and dione groups for dual binding .
- Key Difference : The target compound lacks the sulfonamide bridge, possibly enhancing membrane permeability.
Pharmacological and Physicochemical Properties
Physicochemical Data
*Estimated based on formula C₁₅H₁₇N₃O.
Q & A
Q. What are the key considerations in designing a scalable synthesis route for 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine?
Methodological Answer: Prioritize regioselective coupling of the pyrimidine and indenamine moieties. Use catalysts like Pd-based systems for cross-coupling reactions, and optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Monitor intermediates via HPLC or TLC to ensure purity . Purification via column chromatography with gradient elution is recommended to separate structurally similar byproducts.
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Methodological Answer: Cross-validate using complementary techniques:
- X-ray crystallography to confirm stereochemistry and bond angles .
- High-resolution mass spectrometry (HRMS) for exact mass verification.
- 2D NMR (COSY, NOESY) to resolve overlapping signals in complex regions like the dihydroindenyl group .
Q. What in vitro models are appropriate for initial biological screening of this compound?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase targets) due to the pyrimidine scaffold’s role in ligand-receptor interactions . Use cell-based viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity. Include positive controls like 5-fluorouracil for benchmarking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity for multi-step syntheses?
Methodological Answer:
Q. What strategies address discrepancies in bioactivity data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., methyl groups on pyrimidine, indenyl substituents).
- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and validate with mutagenesis studies .
- Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity .
Q. What computational models predict the environmental fate and ecotoxicity of this compound?
Methodological Answer:
Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in the dihydroindenyl moiety?
Methodological Answer:
- Vibrational circular dichroism (VCD) to assign absolute configuration .
- Dynamic NMR to study ring-flipping dynamics in the dihydroindenyl group .
- Solid-state NMR for conformational analysis in crystalline forms .
Q. What experimental approaches validate molecular docking predictions for target engagement?
Methodological Answer:
Q. How to design stability studies for long-term storage under varying conditions?
Methodological Answer:
- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with UPLC monitoring .
- Use accelerated stability testing (40°C/75% RH) per ICH guidelines to predict shelf life .
- Analyze degradation pathways via LC-HRMS to identify vulnerable functional groups (e.g., pyrimidine ether linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
